Lenalidomide-5'-CO-PEG1-C2-azide
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Overview
Description
Lenalidomide-5’-CO-PEG1-C2-azide is a compound that incorporates the Lenalidomide-based cereblon ligand and a linker. It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-CO-PEG1-C2-azide involves the incorporation of the Lenalidomide-based cereblon ligand and a linker. The azide group is introduced to facilitate click chemistry reactions. The synthetic route typically involves the following steps:
Formation of the Lenalidomide-based cereblon ligand: This step involves the synthesis of the Lenalidomide derivative.
Attachment of the PEG1 linker: The PEG1 linker is attached to the Lenalidomide derivative.
Introduction of the azide group: The azide group is introduced to the PEG1 linker to form the final compound
Industrial Production Methods
Industrial production methods for Lenalidomide-5’-CO-PEG1-C2-azide are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of the Lenalidomide-based cereblon ligand and PEG1 linker.
Assembly of the final compound: Combining the intermediates and introducing the azide group under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-5’-CO-PEG1-C2-azide undergoes several types of reactions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of copper catalysts.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with DBCO or BCN-containing molecules without the need for a catalyst
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Requires DBCO or BCN-containing molecules and can proceed without a catalyst
Major Products
The major products formed from these reactions are cycloaddition products, where the azide group forms a triazole ring with the alkyne or DBCO/BCN group .
Scientific Research Applications
Lenalidomide-5’-CO-PEG1-C2-azide has several scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugation.
Biology: Employed in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of advanced materials and nanotechnology .
Mechanism of Action
Lenalidomide-5’-CO-PEG1-C2-azide exerts its effects through the modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. It binds to cereblon, a substrate adaptor of the complex, and induces the ubiquitination and subsequent proteasomal degradation of specific proteins, such as IKZF1 and IKZF3 in multiple myeloma .
Comparison with Similar Compounds
Similar Compounds
- Thalidomide-PEG1-azide
- Pomalidomide-PEG1-azide
- Thalidomide-NH-amido-PEG2-C2-NH2
- Pomalidomide-PEG2-azide
Uniqueness
Lenalidomide-5’-CO-PEG1-C2-azide is unique due to its specific incorporation of the Lenalidomide-based cereblon ligand and its ability to undergo both CuAAC and SPAAC reactions. This versatility makes it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C18H20N6O5 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C18H20N6O5/c19-23-20-6-8-29-7-5-16(26)21-12-1-2-13-11(9-12)10-24(18(13)28)14-3-4-15(25)22-17(14)27/h1-2,9,14H,3-8,10H2,(H,21,26)(H,22,25,27) |
InChI Key |
VTQKKHGCROKXSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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